molecular formula C8H10FN B6203137 3-ethyl-2-fluoroaniline CAS No. 1369791-16-1

3-ethyl-2-fluoroaniline

Cat. No.: B6203137
CAS No.: 1369791-16-1
M. Wt: 139.2
InChI Key:
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Description

3-Ethyl-2-fluoroaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atom in the ortho position relative to the amino group is replaced by a fluorine atom, and an ethyl group is attached to the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated precursor. For example, 3-ethyl-2-fluoronitrobenzene can be reduced to this compound using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration of ethylbenzene followed by fluorination and subsequent reduction of the nitro group to an amine. The process is optimized for high yield and purity, often employing catalytic hydrogenation for the reduction step .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-2-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-ethyl-2-fluoroaniline involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and can influence its binding to biological molecules. The amino group allows it to participate in hydrogen bonding and other interactions, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroaniline
  • 4-Fluoroaniline
  • 3-Ethylaniline
  • 2-Ethylaniline

Uniqueness

3-Ethyl-2-fluoroaniline is unique due to the presence of both an ethyl group and a fluorine atom on the aniline ring.

Properties

CAS No.

1369791-16-1

Molecular Formula

C8H10FN

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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